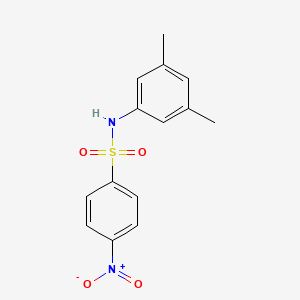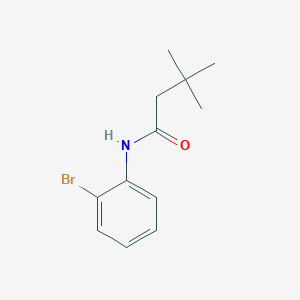
N-(3,4-dichlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. It belongs to the family of urea herbicides and is known for its effectiveness in controlling weeds. Diuron has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its potential future directions in scientific research.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by blocking electron transport in the photosynthetic chain, which reduces the production of ATP and NADPH. This results in a decrease in the amount of energy available for the plant to carry out its metabolic processes. Diuron is specific to photosynthetic organisms and does not affect non-photosynthetic organisms.
Biochemical and Physiological Effects:
Diuron has been shown to have various biochemical and physiological effects on plants. It has been found to inhibit the activity of various enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and photosystem II. This results in a decrease in the production of carbohydrates and oxygen. Diuron has also been shown to affect the growth and development of plants, including the inhibition of root elongation and the reduction of leaf area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron has several advantages when used in lab experiments. It is readily available, stable, and has a long shelf life. It is also relatively inexpensive compared to other herbicides. However, Diuron does have some limitations. It is highly toxic and should be handled with care. It can also have a negative impact on non-target organisms, such as aquatic plants and animals. Additionally, the use of Diuron in experiments may not accurately reflect the effects of herbicides in natural environments.
Direcciones Futuras
There are several potential future directions for the study of Diuron. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of the effects of Diuron on non-target organisms and its potential impact on ecosystems. Additionally, Diuron could be studied for its potential use in the treatment of cancer or other diseases. Overall, the study of Diuron has the potential to contribute to the development of new herbicides and the understanding of the impact of herbicides on the environment.
Métodos De Síntesis
Diuron can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with isobutyl isocyanate, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 3,4-dichloroaniline with phosgene, followed by the reaction with isobutanol and hydroxylamine hydrochloride. These methods have been studied and optimized for maximum yield and purity.
Aplicaciones Científicas De Investigación
Diuron has been widely used in scientific research for its herbicidal properties. It has been used to study the effects of herbicides on plant growth and development. Diuron has also been studied for its potential use as an anti-tumor agent, due to its ability to inhibit cell proliferation. Additionally, Diuron has been used in environmental studies to determine its persistence and potential impact on aquatic ecosystems.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,6-16)15-10(17)14-7-3-4-8(12)9(13)5-7/h3-5,16H,6H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDHFQGNUVDMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

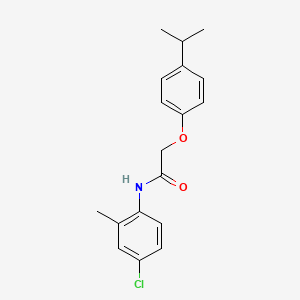
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)
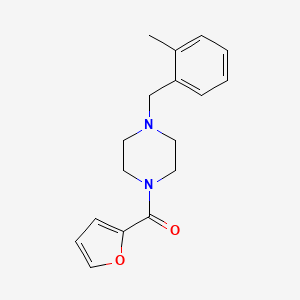
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)
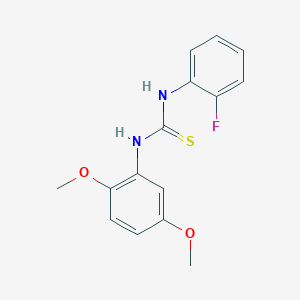
![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)
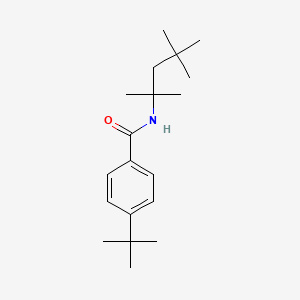
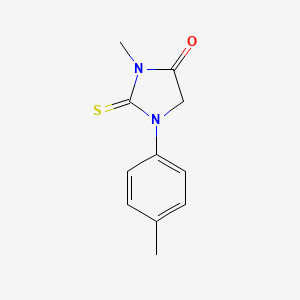
![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)
